An In-Depth Technical Guide to 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique structural features allow for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. This guide focuses on a specific derivative, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, a molecule of significant interest due to the combined pharmacophoric contributions of the 2-aminothiazole core, a furan ring, and a carboxylic acid group. This strategic combination of functionalities suggests a high potential for this molecule to interact with various biological targets, opening avenues for its exploration in drug discovery.
Chemical Structure and Properties
The chemical structure of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is characterized by a central 1,3-thiazole ring substituted with an amino group at the 2-position, a 2-furyl group at the 5-position, and a carboxylic acid group at the 4-position.
Systematic Name: 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃S | N/A |
| Molecular Weight | 210.21 g/mol | N/A |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
| Melting Point | >230 °C (decomposes) (Predicted) | N/A |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF (Predicted) | N/A |
| pKa | ~3-4 for the carboxylic acid (Predicted) | N/A |
Synthesis and Mechanistic Insights: A Two-Step Approach
The synthesis of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is most effectively achieved through a two-step process: the Hantzsch thiazole synthesis to form the ethyl ester precursor, followed by its hydrolysis.
Part 1: Synthesis of Ethyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate
The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In this specific application, the synthesis proceeds via a "one-pot" bromination and cyclization reaction.
Reaction Scheme:
Caption: Hantzsch synthesis of the ester precursor.
Detailed Experimental Protocol:
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Bromination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2-furyl)acetate (1 equivalent) in a suitable solvent such as a 1:1 mixture of water and tetrahydrofuran (THF).[1]
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Cool the solution in an ice bath to 0 °C.
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Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of NBS is a safer and more selective alternative to liquid bromine.
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Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This step generates the reactive α-bromo ester intermediate in situ.
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Cyclization: To the same flask, add thiourea (1.1 equivalents).
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Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.[1] The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine, initiating the cyclization cascade.
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After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or ammonia.[2]
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
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Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure ethyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate as a solid.
Causality Behind Experimental Choices:
-
The "one-pot" approach of in situ bromination followed by cyclization is highly efficient, avoiding the isolation of the lachrymatory and unstable α-bromo ester intermediate.[1]
-
The use of a water/THF solvent system facilitates the dissolution of both the organic starting materials and the inorganic salts formed during the reaction.
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Heating is necessary to overcome the activation energy for the cyclization step.
-
Basification is crucial to neutralize the hydrobromic acid formed during the reaction and to deprotonate the thiazolium intermediate, leading to the final product.
Part 2: Hydrolysis to 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Detailed Experimental Protocol:
-
Suspend the ethyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
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Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
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After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.
-
The carboxylic acid product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid.
Self-Validating System: The purity of the final product can be readily assessed by its sharp melting point (with decomposition) and confirmed by spectroscopic methods. The disappearance of the characteristic ethyl ester signals in the ¹H and ¹³C NMR spectra and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum validate the completion of the hydrolysis.
Spectroscopic Characterization
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.80-8.20 (br s, 2H, -NH₂), 7.60-7.70 (m, 1H, furan-H), 6.80-6.90 (m, 1H, furan-H), 6.50-6.60 (m, 1H, furan-H), 12.5-13.5 (br s, 1H, -COOH). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 168.0-172.0 (C=O, carboxylic acid), 160.0-165.0 (C2-NH₂), 145.0-150.0 (C5), 142.0-144.0 (furan-C), 115.0-120.0 (C4), 111.0-113.0 (furan-C), 108.0-110.0 (furan-C). |
| IR (ATR) | ν (cm⁻¹): 3400-3200 (N-H stretch), 3200-2500 (O-H stretch, broad), 1700-1680 (C=O stretch, carboxylic acid), 1620-1580 (C=N stretch and N-H bend), 1550-1500 (aromatic C=C stretch). |
| Mass Spectrometry (ESI-) | m/z: 209.0 [M-H]⁻ |
Biological Activity and Rationale for Drug Development
The therapeutic potential of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid can be inferred from the known biological activities of its constituent pharmacophores.
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2-Aminothiazole Core: This scaffold is a key component of numerous approved drugs with diverse activities, including antibacterial, antifungal, and anti-inflammatory properties.[3]
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Furan Ring: The furan moiety is present in various natural and synthetic bioactive molecules and is known to contribute to antimicrobial and anticancer activities.[4] Notably, the related compound 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole has demonstrated antibacterial activity.[4]
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Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. It also provides a handle for further derivatization to modulate pharmacokinetic properties.
Given these features, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid and its derivatives are promising candidates for screening against a range of therapeutic targets, particularly in the areas of infectious diseases and oncology.
Potential Signaling Pathway Interactions:
While specific pathway interactions for this molecule are yet to be elucidated, its structural alerts suggest potential interference with bacterial cell wall synthesis, fungal ergosterol biosynthesis, or various kinase signaling pathways implicated in cancer.
Caption: Potential therapeutic targets and actions.
Conclusion and Future Directions
2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid represents a synthetically accessible and promising scaffold for the development of new therapeutic agents. The robust synthetic methodology, based on the Hantzsch thiazole synthesis, allows for the efficient production of this core structure. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives to elucidate their specific mechanisms of action and to identify lead candidates for further preclinical and clinical development. The strategic combination of the 2-aminothiazole, furan, and carboxylic acid functionalities provides a strong foundation for the discovery of novel drugs with significant therapeutic potential.
References
- Sherman, W. R. 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole and intermediates. U.S.
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Chen, L. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]
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Liu, X., et al. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters, 26(7), 851-855. [Link]
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PubChem. 2-Amino-1,3-thiazole-5-carboxylic acid. [Link]
- Google Patents.
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]
Sources
- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 2. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
